Role as a Direct Intermediate in a Validated Pain Target Pathway vs. Inert Analogs
CAS 786727-29-5 is explicitly named as the precursor to two specific PN3 (Nav1.8) inhibitors in a therapeutic patent: 5-acetyl-1-(4-chlorophenyl)-N-[3-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide and its 3,4-dichlorobenzyl analog [1]. This contrasts with close analogs like 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, which are primarily described as NSAID leads or chemical probes for the COX-2 pathway rather than sodium channel targets . The patent citation provides a clear, traceable link between this specific intermediate and a disease-relevant biological pathway, de-risking medicinal chemistry campaigns.
| Evidence Dimension | Validated Target Pathway |
|---|---|
| Target Compound Data | PN3 (Nav1.8) Sodium Channel Modulation for neuropathic pain |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1152881-17-8): Reported as COX-2 inhibitor |
| Quantified Difference | Target divergence: Nav1.8 pain pathway vs. COX-2 inflammatory pathway |
| Conditions | Patent claim analysis and literature pharmacophore mapping |
Why This Matters
This specificity in the patent literature provides a strong scientific rationale for procurement in Nav1.8-focused pain programs, eliminating the risk of selecting a pyrazole with an irrelevant target profile.
- [1] Atkinson, R. N., Drizin, I., Gregg, R. J., Gross, M. F., Kort, M. E., & Shi, L. (2004). Pyrazole-amides and sulfonamides as sodium channel modulators. US Patent Application US2004/0220170 A1. View Source
